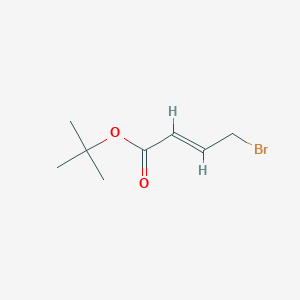

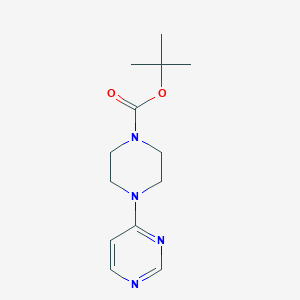

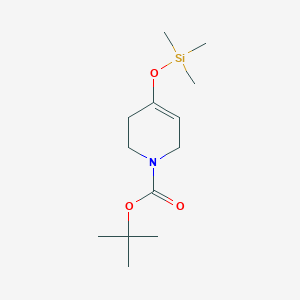

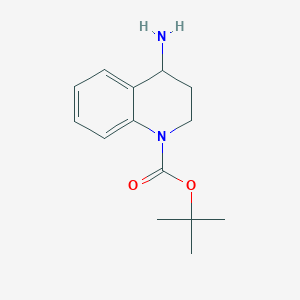

叔丁基5-(苄氧基)-1H-吲哚-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl derivatives often involves the use of tert-butyl groups as protecting groups or as part of the compound's structure. For instance, the synthesis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate involves the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole . Similarly, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is synthesized from 5-bromoindole . These methods could potentially be adapted for the synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Molecular Structure Analysis

Crystallographic studies are a common method to analyze the molecular structure of tert-butyl derivatives. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by single crystal X-ray diffraction, which provided detailed information about its crystal structure . Similarly, the crystal structures of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate and tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate were determined by X-ray diffraction. These studies can give insights into the molecular structure of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Chemical Reactions Analysis

Tert-butyl compounds participate in various chemical reactions. For instance, tert-butyl phenylazocarboxylates are used in nucleophilic substitutions and radical reactions . The reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids is another example, leading to the synthesis of specific derivatives . These reactions demonstrate the versatility of tert-butyl compounds in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives can be studied through various analytical techniques. Gas-liquid chromatography and mass spectral analysis are used to analyze tert-butyl carboxylates . Thermal and crystallographic studies provide information on the stability and crystal packing of these compounds . Additionally, DFT studies can predict the physicochemical properties and reactivity of tert-butyl derivatives .

科学研究应用

合成酚类抗氧化剂的环境归宿和毒性

合成酚类抗氧化剂(SPA),包括叔丁基化化合物,已广泛用于工业应用中。它们的环境存在、归宿、人体暴露和毒性一直令人担忧。这些化合物,如2,6-二叔丁基-4-甲基苯酚(BHT)和2,4-二叔丁基苯酚(DBP),已在各种环境基质和人体中被检测到。研究表明,一些SPA可能表现出肝毒性、内分泌干扰作用或致癌性。未来的研究方向包括研究毒性和环境影响较低的创新SPA (刘和马伯里,2020)。

吲哚的合成和分类

吲哚的合成和分类,包括与叔丁基5-(苄氧基)-1H-吲哚-1-羧酸酯相关的化合物,已被广泛综述。分类框架有助于理解吲哚的多样化合成途径,突出了此类化合物在有机化学和制药应用中的重要性 (塔伯和蒂鲁纳哈里,2011)。

生物活性化合物及其应用

对新脂肪酸、新烷烃及其类似物的研究,包括含有叔丁基的衍生物,已显示出作为抗氧化剂以及抗癌、抗微生物和抗菌剂的潜在应用。这些天然代谢物和合成衍生物因其在化妆品、农艺和制药工业中的用途而被探索,突出了叔丁基化化合物的功能多样性 (Dembitsky,2006)。

醚化工艺及其应用

用叔丁醇(TBA)对甘油进行醚化以生产甘油醚化合物是叔丁基化试剂化学用途的一个例子。本综述涵盖了甘油醚化的机理和产物,证明了叔丁基衍生物在生产生物燃料和特种化学品中的相关性 (帕拉尼查米等,2022)。

叔丁基化合物的微生物降解

已对亚甲基叔丁基醚(MTBE)和叔丁醇(TBA)在地下环境中的微生物降解进行了综述,提供了对叔丁基化污染物的环境持久性和潜在修复策略的见解。这项研究强调了与这些化合物相关的环境影响和降解挑战 (施密特等,2004)。

未来方向

属性

IUPAC Name |

tert-butyl 5-phenylmethoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFZVONIZHVXGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

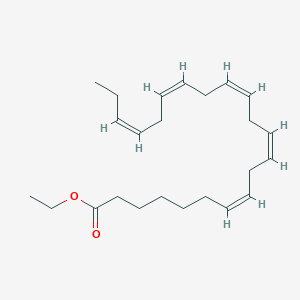

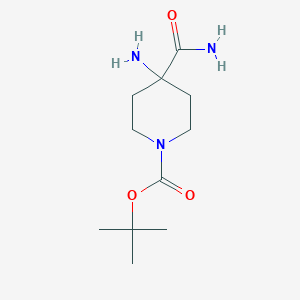

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)